Brompheniramine maleate

Overview

Description

Brompheniramine maleate is a first-generation antihistamine belonging to the alkylamine class. It is primarily used to treat symptoms associated with allergies, such as sneezing, runny nose, and itchy or watery eyes. This compound works by blocking the action of histamine, a substance in the body that causes allergic symptoms .

Mechanism of Action

Target of Action

Brompheniramine maleate primarily targets the histamine H1 receptors . These receptors play a crucial role in mediating allergic reactions and inflammatory responses. By acting on these receptors, this compound can effectively alleviate symptoms associated with allergies and the common cold .

Mode of Action

This compound acts as an antagonist of histamine H1 receptors . This means it binds to these receptors and blocks them, preventing histamine from attaching to these sites and triggering allergic reactions. It also exhibits moderate antimuscarinic actions , which means it can block the action of acetylcholine, a neurotransmitter in the nervous system .

Biochemical Pathways

Upon administration, this compound competes with histamine for H1-receptor sites on effector cells . This competition prevents histamine from binding to these receptors and initiating the biochemical pathways that lead to allergic symptoms. By blocking these pathways, this compound can effectively reduce symptoms such as sneezing, runny nose, itchy eyes, and watery eyes associated with allergies and the common cold .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract . It reaches peak serum concentrations between 2 to 4 hours after administration . The drug is distributed widely in the body and can cross the placenta . It is metabolized in the liver, primarily by cytochrome P450 isoenzymes . Approximately 40% of the drug is excreted in the urine within 72 hours, with about 2% being excreted in the feces . The elimination half-life of this compound is approximately 12 to 34 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine-induced vasodilation . This results in a reduction of allergy symptoms such as sneezing, runny nose, itchy eyes, and watery eyes . Due to its anticholinergic effects, this compound may also cause side effects such as drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effect can vary depending on the sustained-release system used . A study found that different sustained-release systems could cause variation in the effect of this compound on mood and psychomotor performance . This suggests that the formulation and delivery method of the drug can significantly impact its action and efficacy.

Biochemical Analysis

Biochemical Properties

Brompheniramine Maleate acts as an antagonist of the H1 histamine receptors . It competes with histamine for the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, mitigating the effects of histamine on bronchial smooth muscle, capillaries, and gastrointestinal smooth muscle . This includes the alleviation of symptoms such as rhinitis (inflammation of the nasal mucous membranes), urticaria (hives), and other allergic symptoms .

Cellular Effects

This compound’s antagonistic action on H1 receptors helps reduce the effects of histamine on cells, thereby reducing symptoms of allergies . It may cause side effects such as drowsiness, sedation, dry mouth, dry throat, blurred vision, and increased heart rate due to its anticholinergic effects .

Molecular Mechanism

The molecular mechanism of this compound involves acting as an antagonist of histamine H1 receptors . It competes with histamine for these receptor sites, preventing histamine from binding and exerting its effects . This helps alleviate symptoms associated with allergies and the common cold .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings can vary. The peak concentrations generally occur within 2–5 hours following oral administration . The duration of action varies from patient to patient .

Metabolic Pathways

This compound is metabolized by cytochrome P450 isoenzymes in the liver . The metabolism of Brompheniramine can be increased when combined with certain other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of brompheniramine maleate typically involves the reaction of 4-bromobenzyl cyanide with sodium amide and 2-chloropyridine to produce bromophenyl-pyridyl acetonitrile. This intermediate is then reacted with sodium amide and dimethylaminoethyl chloride to yield brompheniramine .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. The compound is often crystallized from solvents like methanol to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Brompheniramine maleate undergoes various chemical reactions, including:

Oxidation: Brompheniramine can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert brompheniramine to its amine derivatives.

Substitution: Halogen substitution reactions can replace the bromine atom with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Halogenation reactions typically use reagents like chlorine or iodine under controlled conditions.

Major Products:

Oxidation: N-oxides of brompheniramine.

Reduction: Amine derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Brompheniramine maleate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its effects on histamine receptors and its role in allergic reactions.

Medicine: Commonly used in over-the-counter medications for allergy relief.

Industry: Utilized in the formulation of various pharmaceutical products.

Comparison with Similar Compounds

Chlorpheniramine: Similar in structure but contains a chlorine atom instead of bromine.

Dexchlorpheniramine: The dextrorotary stereoisomer of chlorpheniramine.

Triprolidine: Another first-generation antihistamine with similar pharmacological properties.

Uniqueness: Brompheniramine maleate is unique due to its specific bromine substitution, which influences its pharmacokinetic properties and receptor binding affinity. This makes it particularly effective in certain formulations and therapeutic applications .

Biological Activity

Brompheniramine maleate is a first-generation antihistamine belonging to the alkylamine class, primarily used to treat allergic conditions and symptoms associated with the common cold. This compound exhibits significant biological activity through its mechanism of action as a histamine H1 receptor antagonist, providing relief from symptoms such as sneezing, runny nose, and itching. This article delves into the pharmacodynamics, clinical efficacy, side effects, and case studies related to this compound.

Brompheniramine functions by blocking histamine H1 receptors, which prevents the action of endogenous histamine—a key mediator in allergic responses. In addition to its antihistaminergic properties, brompheniramine also possesses moderate anticholinergic effects, which can lead to side effects such as drowsiness and dry mouth .

The following table summarizes the key pharmacological actions of brompheniramine:

| Action | Description |

|---|---|

| Histamine H1 Antagonism | Blocks histamine from binding to H1 receptors |

| Anticholinergic Effects | Inhibits acetylcholine at muscarinic receptors |

| Sedation | Causes drowsiness due to central nervous system effects |

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in treating symptoms associated with viral infections and allergic reactions. A notable randomized controlled trial assessed its effectiveness in treating rhinovirus colds. The study involved administering 12 mg of brompheniramine or a placebo to participants experiencing cold symptoms. Results indicated significant reductions in nasal secretion weights and symptom scores among those treated with brompheniramine compared to the placebo group:

| Day | Nasal Secretion Weight (g) | Rhinorrhea Score | Sneeze Count |

|---|---|---|---|

| 1 | 4.3 (Brompheniramine) vs 6.8 (Placebo) | 0.6 vs 0.8 | 1.8 vs 3.6 |

| 2 | 4.8 vs 7.7 | 0.5 vs 0.8 | 2.1 vs 5.1 |

| 3 | 3.3 vs 5.3 | 0.3 vs 0.5 | 1.3 vs 3.3 |

These findings suggest that brompheniramine significantly alleviates cold symptoms when administered early after the onset of illness .

Side Effects and Safety Profile

While brompheniramine is effective in symptom relief, it is associated with several side effects due to its anticholinergic properties:

- Common Side Effects : Drowsiness, dry mouth, blurred vision, and increased heart rate.

- Severe Reactions : Rarely, it may lead to confusion or cognitive impairment, particularly in elderly patients due to its anticholinergic burden .

The pharmacokinetics of brompheniramine indicate that it is well absorbed after oral administration and metabolized primarily in the liver via cytochrome P450 enzymes .

Case Studies

A review of literature highlights various case studies where brompheniramine was utilized effectively:

- Case Study on Allergic Rhinitis : A study involving patients with allergic rhinitis showed that treatment with brompheniramine resulted in significant improvements in nasal congestion and overall quality of life compared to placebo .

- Pediatric Use : In pediatric populations, careful dosing adjustments are necessary due to varying pharmacokinetic profiles; however, studies suggest that when dosed appropriately, brompheniramine can be effective for managing allergy symptoms in children .

Properties

CAS No. |

980-71-2 |

|---|---|

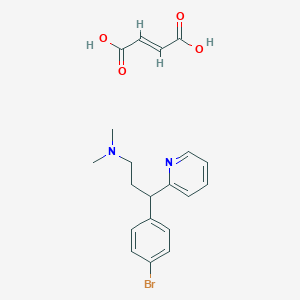

Molecular Formula |

C20H23BrN2O4 |

Molecular Weight |

435.3 g/mol |

IUPAC Name |

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

SRGKFVAASLQVBO-WLHGVMLRSA-N |

SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Appearance |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

980-71-2 |

Pictograms |

Irritant |

Related CAS |

86-22-6 (Parent) |

Synonyms |

Brompheniramine Brompheniramine Maleate Brompheniramine Maleate (1:1) Chlorphed Dimetane Dimetane Ten Dimetane-Ten Dimetapp Allergy Maleate, Brompheniramine Oraminic 2 Oraminic-2 p Bromdylamine p-Bromdylamine para Bromdylamine para-Bromdylamine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.